molecular formula C17H19N3O5S2 B2625395 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 871496-96-7

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2625395
CAS No.: 871496-96-7
M. Wt: 409.48
InChI Key: DGTNEKCXLFBLTR-UHFFFAOYSA-N
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Description

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound belonging to the thiazolidinone derivatives Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazolidinone core. One common approach is the cyclization of thiosemicarbazones with α,β-unsaturated carbonyl compounds[_{{{CITATION{{{_1{Ethyl 2-(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl .... The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the sulfamoyl group to yield sulfonamides.

  • Substitution: : Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Sulfonamides.

  • Substitution: : Various acetyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidinone core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology

Biologically, 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine

In medicine, this compound has been studied for its anti-inflammatory and antitumor properties. It has shown promise in preclinical models for treating conditions such as arthritis and certain types of cancer.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity is likely due to the inhibition of bacterial enzymes essential for cell wall synthesis. The anti-inflammatory and antitumor effects may involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

  • 2-((2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetamide

  • 2-ethoxy-N-(5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide

Uniqueness

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide stands out due to its sulfamoyl group, which imparts additional biological activity compared to similar thiazolidinone derivatives

Properties

IUPAC Name

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c18-27(24,25)13-8-6-12(7-9-13)19-14(21)10-20-16(22)15(26-17(20)23)11-4-2-1-3-5-11/h6-9H,1-5,10H2,(H,19,21)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNEKCXLFBLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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